molecular formula C12H17F2O3P B14284693 (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene CAS No. 126181-56-4

(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene

Cat. No.: B14284693
CAS No.: 126181-56-4
M. Wt: 278.23 g/mol
InChI Key: DWNPQGVZZYLKPK-UHFFFAOYSA-N
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Description

(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl and a difluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene typically involves the reaction of benzene derivatives with difluoroethyl and diethoxyphosphoryl reagents. One common method includes the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of benzene derivatives . The reaction conditions often require the presence of a suitable solvent and a catalyst to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted benzene derivatives, phosphonic acids, and difluoroethyl compounds, depending on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene involves its interaction with various molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The diethoxyphosphoryl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique because it combines the properties of both difluoroethyl and diethoxyphosphoryl groups, making it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

126181-56-4

Molecular Formula

C12H17F2O3P

Molecular Weight

278.23 g/mol

IUPAC Name

(2-diethoxyphosphoryl-2,2-difluoroethyl)benzene

InChI

InChI=1S/C12H17F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

DWNPQGVZZYLKPK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC1=CC=CC=C1)(F)F)OCC

Origin of Product

United States

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